molecular formula C17H16N4O3S B2558061 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 1797627-80-5

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B2558061
CAS No.: 1797627-80-5
M. Wt: 356.4
InChI Key: ROUTXQKHFUYPLQ-UHFFFAOYSA-N
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Description

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea is a synthetic molecule of significant interest in medicinal chemistry research, designed for investigative purposes only. Its structure incorporates a 1,3-benzodioxole moiety, a privileged scaffold in drug discovery known to contribute to bioactive properties. This moiety is found in compounds studied for a range of pharmacological activities, including as anticonvulsants and psychosedatives . Furthermore, 1,3-benzodioxole-containing structures have been explored as modulators of physiological receptors, such as the TRPM8 "cold" receptor, indicating potential research applications in neuroscience and pain perception . The integration of a thiophene-pyrazole element further enhances the molecule's utility as a versatile chemical tool, creating a multi-heterocyclic system ideal for probing structure-activity relationships (SAR) and screening against novel biological targets. This compound is well-suited for advanced research programs in hit-to-lead optimization, particularly in the fields of central nervous system (CNS) disorders and oncology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c22-17(19-12-3-4-14-15(10-12)24-11-23-14)18-6-8-21-7-5-13(20-21)16-2-1-9-25-16/h1-5,7,9-10H,6,8,11H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUTXQKHFUYPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knorr Pyrazole Synthesis

Thiophene-2-carboxaldehyde reacts with hydrazine derivatives under acidic conditions to form the pyrazole ring. For example:
$$ \text{Thiophene-2-carboxaldehyde} + \text{Methyl ketone} \xrightarrow{\text{HCl, EtOH}} 3\text{-(Thiophen-2-yl)-1H-pyrazole} $$

Optimization Note:

  • Temperature: 80–100°C
  • Catalyst: p-Toluenesulfonic acid (10 mol%)
  • Yield: 68–72% after recrystallization (ethanol/water)

1,3-Dipolar Cycloaddition

Thiophene-substituted alkynes undergo [3+2] cycloaddition with diazo compounds:
$$ \text{Thiophene-2-carbonitrile} + \text{Diazoacetate} \xrightarrow{\text{Cu(acac)}_2} \text{Pyrazole intermediate} $$

Urea Bond Formation

The final step involves coupling the benzodioxole-5-amine with the pyrazole-ethylamine intermediate:

Phosgene-Free Urea Synthesis

$$ 1,3\text{-Benzodioxol-5-amine} + \text{Trimethylsilyl isocyanate} \xrightarrow{\text{CH}2\text{Cl}2} \text{Isocyanate intermediate} $$
$$ \text{Isocyanate} + \text{Pyrazole-ethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target urea} $$

Key Parameters:

  • Reaction time: 6–8 hours at 0°C → room temperature
  • Workup: Aqueous NaHCO₃ wash, silica gel chromatography
  • Yield: 82–85%

Carbodiimide-Mediated Coupling

Alternative method using EDCI/HOBt system:
$$ \text{Benzodioxole-5-amine} + \text{Pyrazole-ethylamine} \xrightarrow{\text{EDCI, HOBt, DIPEA}} \text{Urea} $$

Comparative Data:

Method Solvent Temp (°C) Yield (%) Purity (HPLC)
Phosgene-free CH₂Cl₂ 0–25 85 98.5
EDCI/HOBt DMF 25 78 97.2

Purification and Characterization

Final purification employs column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from ethanol. Structural confirmation via:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.89 (d, J=3.1 Hz, 1H, thiophene), 6.83–6.91 (m, 3H, benzodioxole)
  • HRMS : m/z calculated for C₁₇H₁₅N₄O₃S [M+H]⁺ 371.0914, found 371.0911

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formation : Use of Lewis acids (ZnCl₂) improves 3-thiophene substitution
  • Urea Hydrolysis Prevention : Strict anhydrous conditions during coupling steps
  • Ethylamine Stability : Boc-protection/deprotection sequences for sensitive intermediates

Industrial-Scale Considerations

Patent US1429483A details continuous urea production methods adaptable for this compound:

  • Autoclave conditions : 50–100 atm, 130–140°C
  • Recycling : Unreacted gases (NH₃/CO₂) recompressed into reaction vessel

Emerging Methodologies

  • Flow Chemistry : Microreactor systems for pyrazole synthesis (residence time <10 min)
  • Enzymatic Urea Formation : Lipase-catalyzed coupling in non-aqueous media (experimental stage)

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and thiophene rings.

    Reduction: Reduced forms of the compound, particularly at the pyrazole ring.

    Substitution: Substituted derivatives with various functional groups attached to the benzodioxole and thiophene rings.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, and protein-protein interactions, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea, enabling a comparative analysis of their properties and applications:

1-Phenyl-3-(3-(((5-Phenyl-1H-1,2,4-Triazol-3-yl)methyl)thio)phenyl)urea ()

  • Structure : Urea core with phenyl and triazole-thioether substituents.
  • Key Differences : Replaces the benzodioxol and pyrazole-thiophene groups with phenyl and triazole-thioether moieties.
  • Synthesis : Formed via reaction of phenyl isocyanate with triazole-thioether intermediates in THF .
  • Implications : The triazole-thioether group may enhance sulfur-mediated interactions but reduce metabolic stability compared to the benzodioxol group in the target compound.

1-Alkyl(aryl)-3-[4-(Hydroxymethyl)-1H-Pyrazol-3-yl]ureas ()

  • Structure : Urea derivatives with hydroxymethylpyrazole substituents.
  • Key Differences : Lacks the thiophene and benzodioxol components.
  • Synthesis: Prepared via condensation of amines with azides or pyrazolooxazinones in toluene or chloroform .

1-(3,5-Dimethoxyphenyl)-3-(4-Methyl-1H-Pyrazol-1-yl)urea (MK13) ()

  • Structure : Urea with dimethoxyphenyl and methylpyrazole groups.
  • Key Differences : Substitutes benzodioxol with dimethoxyphenyl and thiophene with methylpyrazole.
  • Synthesis: Derived from 3-isopropyl-1H-pyrazol-5-amine and ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate in acetic acid .

1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)ethyl]urea (BE45727) ()

  • Structure : Benzodioxol-urea linked to a triazolone-cyclopropyl group.
  • Key Differences : Replaces pyrazole-thiophene with triazolone-cyclopropyl.
  • Implications : The triazolone introduces a rigid, planar heterocycle, which may alter binding kinetics compared to the more flexible pyrazole-thiophene system .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthesis Method Potential Advantages Limitations
Target Compound C₁₉H₁₇N₅O₃S Benzodioxol, pyrazole-thiophene Amine-isocyanate coupling High lipophilicity, dual heterocycles Possible metabolic oxidation of thiophene
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea C₂₂H₁₈N₆OS Phenyl, triazole-thioether THF-mediated coupling Strong sulfur interactions Lower metabolic stability
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas Variable Hydroxymethylpyrazole Azide/amine condensation Enhanced hydrophilicity Reduced membrane permeability
MK13 C₁₇H₂₀N₄O₃ Dimethoxyphenyl, methylpyrazole Acetic acid reflux Improved solubility Limited π-π stacking potential
BE45727 C₂₁H₂₁N₅O₄ Benzodioxol, triazolone-cyclopropyl Not specified Rigid triazolone structure Reduced conformational flexibility

Research Findings and Implications

  • Structural Flexibility vs.
  • Metabolic Considerations : The benzodioxol group may confer resistance to oxidative metabolism, whereas the thiophene ring could be susceptible to epoxidation, necessitating further derivatization for stability .
  • Binding Interactions : The thiophene’s electron-rich nature may facilitate interactions with aromatic residues in biological targets, an advantage over methoxy or hydroxymethyl substituents .

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea is a complex organic molecule that integrates multiple pharmacologically relevant moieties, including benzodioxole, thiophene, and pyrazole. This structural diversity suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This structure features:

  • A benzodioxole ring, known for its antioxidant properties.
  • A thiophene group, which is often associated with various biological activities including antimicrobial effects.
  • A pyrazole moiety, recognized for its antitumor and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to the target molecule have shown significant activity against various bacterial strains and fungi. Research indicates that derivatives with thiophene and pyrazole groups exhibit notable antifungal properties, with some exhibiting Minimum Inhibitory Concentrations (MICs) comparable to standard antifungal agents .

Compound TypeActivityMIC (μg/mL)
Pyrazole DerivativesAntifungal0.37 (against R. solani)
Thiophene-Pyrazole CompoundsAntimicrobialVaries by strain

Anticancer Activity

The pyrazole derivatives have been extensively studied for their anticancer properties. They are known to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. The incorporation of benzodioxole may enhance these effects due to its ability to modulate cellular signaling pathways .

Studies have demonstrated that modifications in the pyrazole structure can lead to enhanced potency against specific cancer cell lines. For example, certain synthesized variants exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Targeting kinases and other enzymes critical in tumor growth and microbial resistance.
  • Receptor Modulation : Interacting with cellular receptors that mediate inflammatory responses.

Molecular Docking Studies

Molecular docking studies have indicated that this compound can effectively bind to several biological targets, including:

  • EGFR : Inhibiting its activity could reduce tumor proliferation.
  • Bacterial Enzymes : Disrupting bacterial metabolism and growth.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Antifungal Efficacy : A study on thiophene-pyrazole derivatives revealed significant antifungal activity against resistant strains of Candida spp., suggesting potential therapeutic applications in treating fungal infections .
  • Antitumor Activity : Clinical trials involving pyrazole derivatives showed promising results in patients with advanced melanoma, where a combination therapy including these compounds led to improved survival rates .

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